molecular formula C23H25FN2O2S2 B2982127 N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide CAS No. 381711-51-9

N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide

Cat. No. B2982127
CAS RN: 381711-51-9
M. Wt: 444.58
InChI Key: XVILZYVACIYEDE-VXLYETTFSA-N
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Description

N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide is a useful research compound. Its molecular formula is C23H25FN2O2S2 and its molecular weight is 444.58. The purity is usually 95%.
BenchChem offers high-quality N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research on derivatives of N-Adamantanyl compounds, including those with a thiazolidinone core, demonstrates their potential in antimicrobial and antiviral therapy. For example, a study on flurbiprofen hydrazide derivatives, which share structural similarities with the N-Adamantanyl compound, highlighted their evaluation for anti-HCV, anticancer, and antimicrobial activities. Notably, specific derivatives exhibited significant inhibition against Hepatitis C virus NS5B polymerase, and one derivative showed pronounced effects against the leukemia cancer cell line SR, though no anticandidal and antifungal activities were found. Some compounds also showed antibacterial inhibition against various strains including Micrococcus luteus, and Staphylococcus cohnii and Staphylococcus aureus (Çıkla et al., 2013).

Crystallographic Insights

Another study focused on adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to N-Adamantanyl compounds. These derivatives were synthesized and their crystal structures determined, showcasing the orientation of the amino group and the nature of intra- and intermolecular interactions. This work provides valuable insights into the structural characteristics that could influence the biological activity of such compounds, highlighting the role of non-covalent interactions in their stability and potential biological interactions (El-Emam et al., 2020).

Anti-Inflammatory and Antioxidant Effects

Further research on derivatives of N-Adamantanyl compounds has explored their anti-inflammatory and antioxidant properties. A study synthesized derivatives targeting anti-inflammatory activity and found that among the compounds tested, certain derivatives exhibited significant anti-inflammatory activity. This suggests the potential therapeutic value of N-Adamantanyl derivatives in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Anticancer Potential

The anticancer activity of N-Adamantanyl derivatives has also been a subject of research. A study on novel N,N′-disubstituted thioureas, with structural similarities to N-Adamantanyl compounds, evaluated their in vitro activity against myxoviruses. Specific compounds demonstrated activity against respiratory syncytial virus and influenza A, suggesting potential applications in anticancer therapy (Todoulou et al., 1994).

properties

IUPAC Name

N-(1-adamantyl)-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2S2/c24-18-4-2-1-3-17(18)10-19-21(28)26(22(29)30-19)6-5-20(27)25-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,10,14-16H,5-9,11-13H2,(H,25,27)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILZYVACIYEDE-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)C(=CC5=CC=CC=C5F)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCN4C(=O)/C(=C\C5=CC=CC=C5F)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide

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